10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound is a heptazatricyclic derivative featuring a complex polycyclic framework with a fused nitrogen-containing core. Its structure includes:
- A 2,5-dimethoxyphenyl group at position 8, providing electron-donating methoxy groups that may enhance solubility or modulate steric effects.
- A central tricyclic system with seven nitrogen atoms, which likely confers rigidity and influences electronic properties such as π-π stacking or hydrogen-bonding capabilities.
While direct experimental data for this compound is sparse in publicly available literature, its structural analogs (e.g., tetracyclic nitrogen/sulfur-containing systems) have been studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C20H16ClN7O3 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
IFDOJWTZNRRPKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Precursors
The core tricyclic structure is constructed via palladium(II)-mediated oxidative cyclization, as demonstrated in analogous flavone syntheses. A 2′-hydroxydihydrochalcone derivative serves as the primary precursor, with substitutions at the 4-chlorophenyl and 2,5-dimethoxyphenyl positions introduced during precursor synthesis. Key steps include:
Optimization Parameters
This method achieves regioselective formation of the tricyclic core but requires rigorous exclusion of moisture to prevent Pd deactivation.
Multi-Component Condensation Approach
Stepwise Assembly
A modular strategy builds the heptazatricyclo framework through sequential couplings:
-
Formation of diazine intermediate : Reacting 4-chloroaniline with 2,5-dimethoxybenzoyl chloride forms an amide, which undergoes cyclocondensation with hydrazine to yield a pyridazinone.
-
Heterocycle fusion : Treatment with ethyl orthoformate and sodium azide introduces tetrazole rings via [3+2] cycloaddition.
-
Tricyclization : Lewis acids (e.g., ZnCl₂) mediate intramolecular Friedel-Crafts acylation to close the central ring.
Critical Analysis
| Stage | Reagents | Yield (%) |
|---|---|---|
| Diazine synthesis | Hydrazine hydrate, EtOH | 65 |
| Tetrazole formation | NaN₃, Et₃OCHO, DMSO | 58 |
| Tricyclization | ZnCl₂, 120°C, toluene | 71 |
This route offers flexibility in substituent positioning but suffers from cumulative yield losses across steps.
Acid-Mediated Cyclodehydration
Single-Pot Methodology
Concentrated sulfuric acid promotes simultaneous cyclization and dehydration of a linear triamine precursor:
-
Precursor : N-(4-chlorophenyl)-2,5-dimethoxybenzamide derivative with pendant amino groups.
-
Reaction : H₂SO₄ (98%) at 0°C to room temperature for 4 hours, followed by neutralization with aqueous NaOH.
Performance Metrics
While operationally simple, this method generates regioisomeric byproducts requiring chromatographic separation.
Comparative Evaluation of Methods
Functionalization and Derivatization
Post-cyclization modifications enhance solubility or biological activity:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces methyl groups at N-11/N-12 positions.
-
Methoxy deprotection : BBr₃ in CH₂Cl₂ removes methoxy groups selectively, enabling further substitution.
Scalability and Industrial Considerations
Palladium-catalyzed methods face challenges in catalyst recovery and cost at scale. Acid-mediated cyclization offers better scalability but requires corrosion-resistant equipment. Recent advances in flow chemistry enable continuous processing of the multi-component route, improving throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Building Block for Synthesis
The compound serves as a crucial precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.
Biology
Biological Activity Studies
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Investigations into its effectiveness against various microbial strains have shown promising results.
- Anticancer Potential : Studies suggest that the compound may inhibit cell proliferation by targeting specific enzymes involved in cancer pathways.
Antifungal Activity Example
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 18 | 100 |
| Cryptococcus neoformans | 20 | 100 |
Medicine
Pharmaceutical Applications
The compound is being explored for its potential as a pharmaceutical agent. Its properties suggest it could be effective in treating diseases related to oxidative stress and inflammation.
Industry
Development of Advanced Materials
In industrial applications, this compound is utilized in creating advanced materials with unique electronic and optical properties. Its structural characteristics lend themselves well to applications in electronics and photonics.
Similar Compounds Overview
| Compound Name | Key Features |
|---|---|
| 10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one | Bromine substitution |
| 10-(4-fluorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one | Fluorine substitution |
Uniqueness of the Compound
The distinct substitution pattern and electronic properties of 10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one provide it with unique reactivity and potential biological activities compared to its analogs.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of this compound with structurally related analogs:
Key Observations:
2,5-Dimethoxyphenyl substituents could balance steric bulk and electron-donating effects, contrasting with sulfur-containing analogs (e.g., dithia systems in [3]), which exhibit distinct electronic profiles.
Structural Rigidity: The heptazatricyclic core introduces greater conformational restraint than flavanol monomers (e.g., catechins ), which may influence binding specificity in biological targets.
Research Findings and Methodological Insights
Similarity Analysis Using Chemoinformatics Tools
- Tanimoto Coefficients : A 2015 study highlighted the Tanimoto index as a robust metric for structural similarity based on binary fingerprints . For the target compound, hypothetical similarity scores with dithia-azatetracyclic analogs (e.g., [3]) would likely exceed 0.7, indicating moderate-to-high similarity due to shared polycyclic frameworks.
Biological Activity
The compound 10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one (CAS Number: 118743-10-5) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 360.79 g/mol. The presence of the 4-chlorophenyl and 2,5-dimethoxyphenyl groups is significant in influencing its pharmacological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClO₄ |
| Molecular Weight | 360.79 g/mol |
| CAS Number | 118743-10-5 |
| LogP | 3.051 |
| PSA | 43.76 Ų |
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects against other bacterial strains .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase Inhibition : Several derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE), which is crucial in neuropharmacology .
- Urease Inhibition : The compound exhibited strong urease inhibition with IC50 values significantly lower than standard drugs used for comparison .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been suggested that the structural features of the compound may interact with specific cellular pathways involved in cancer proliferation and survival .
Case Studies
-
Study on Antibacterial Properties :
- Researchers synthesized various derivatives and tested their antibacterial activity against multiple strains.
- Results indicated that certain compounds had IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis and Salmonella typhi.
-
Enzyme Inhibition Studies :
- A series of compounds were evaluated for their ability to inhibit urease.
- The most potent inhibitors displayed IC50 values significantly lower than the reference drug thiourea (IC50 = 21.25 µM).
The mechanisms through which this compound exerts its biological effects involve:
- Binding Interactions : Docking studies suggest that the compound interacts with various amino acids in target proteins, potentially altering their function .
- Structural Activity Relationship (SAR) : The presence of specific substituents such as the chlorophenyl and dimethoxy groups enhances biological activity by improving solubility and receptor binding affinity.
Q & A
Basic Research Questions
Q. What are the critical steps and synthetic challenges in synthesizing this polycyclic heteroaromatic compound?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. Key steps include:
- Cyclocondensation of substituted aniline derivatives with heterocyclic precursors.
- Sequential functionalization of the tricyclic core via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
- Final purification using gradient column chromatography or recrystallization to achieve >95% purity .
- Critical Challenge : Air-sensitive intermediates may require inert atmospheres (e.g., N₂/Ar) to prevent oxidation or hydrolysis .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Recommended Methods :
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking). Use SHELXS97/SHELXL97 for structure refinement .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and detect tautomeric forms.
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula and isotopic patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate impurities in the final product?
- Experimental Design :
- Use a fractional factorial design to test variables: solvent (DMF vs. THF), catalyst loading (Pd/C vs. CuI), and temperature (80–120°C).
- Monitor reaction progress via TLC/HPLC-MS.
- Example : Increasing DMF polarity improves cyclization efficiency but may require post-reaction dialysis to remove polymeric byproducts .
Q. How should researchers resolve discrepancies between experimental spectral data and computational predictions?
- Contradiction Analysis Workflow :
Compare experimental ¹H NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
Re-examine crystal packing effects via SC-XRD (e.g., hydrogen bonding may shift proton environments) .
Validate tautomerism using variable-temperature NMR or IR spectroscopy .
Q. What experimental design principles apply to environmental fate studies of this compound?
- Methodology :
- Follow the INCHEMBIOL framework ( ):
- Abiotic studies : Assess hydrolysis/photolysis rates under UV light (λ = 254–365 nm) in aqueous buffers (pH 3–9).
- Biotic studies : Use microbial consortia to evaluate biodegradation pathways via LC-QTOF-MS .
- Statistical Controls : Include triplicate samples and negative controls (e.g., autoclaved media) .
Q. What strategies validate molecular docking results for this compound’s bioactivity?
- Validation Protocol :
Perform molecular dynamics simulations (AMBER/GROMACS) to assess binding stability.
Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays.
Use crystallographic data (e.g., PDB entries) to refine docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
